![molecular formula C10H10ClHgNO4 B14295446 Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury CAS No. 118962-50-8](/img/structure/B14295446.png)
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a complex organic moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-(formyloxy)-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.
化学反应分析
Types of Reactions
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of mercury oxides and other oxidized species.
Reduction: Conversion of the nitro group to an amino group, resulting in amino derivatives.
Substitution: Formation of substituted organomercury compounds with different functional groups.
科学研究应用
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.
相似化合物的比较
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Ethylmercury chloride: Shares some chemical properties but differs in its biological effects.
Uniqueness
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the formyloxy and nitrophenyl groups differentiates it from other organomercury compounds, providing unique opportunities for research and application.
属性
CAS 编号 |
118962-50-8 |
|---|---|
分子式 |
C10H10ClHgNO4 |
分子量 |
444.23 g/mol |
IUPAC 名称 |
chloro-[3-formyloxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H10NO4.ClH.Hg/c1-2-10(15-7-12)8-5-3-4-6-9(8)11(13)14;;/h3-7,10H,1-2H2;1H;/q;;+1/p-1 |
InChI 键 |
XUWOPYPDAFXYIG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(CC[Hg]Cl)OC=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


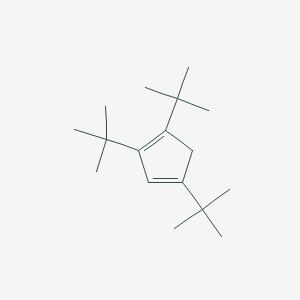
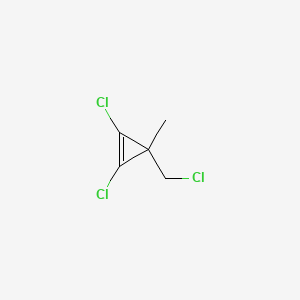
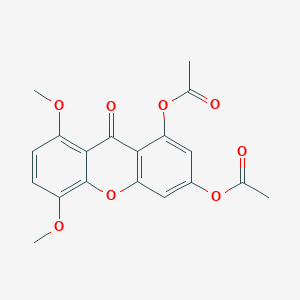

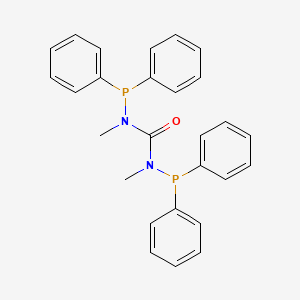
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
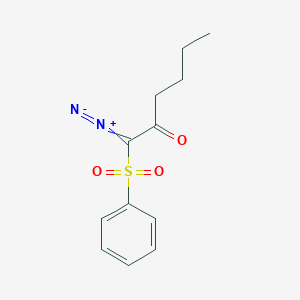
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
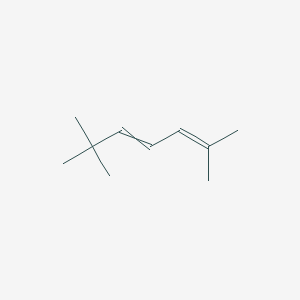
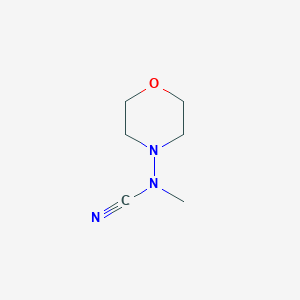
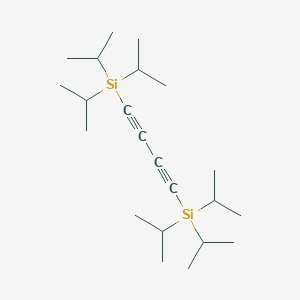
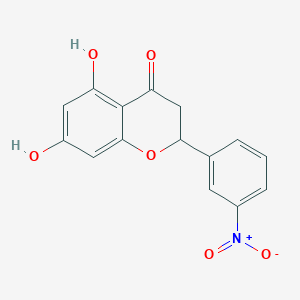
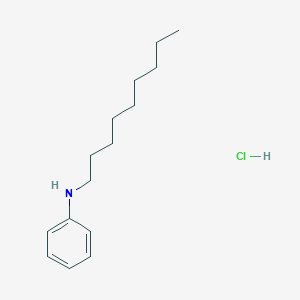
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
